molecular formula C17H17NO2 B3946579 N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide

N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide

Katalognummer B3946579
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: YGDOKFPHWWOLJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide, commonly known as XPro1595, is a small molecule drug that has shown great potential in the field of neuroscience research. It is a potent and selective inhibitor of the pro-inflammatory cytokine, tumor necrosis factor (TNF) alpha, which has been implicated in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. In

Wirkmechanismus

XPro1595 selectively binds to and inhibits the activity of N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide alpha, a pro-inflammatory cytokine that is produced by activated microglia and astrocytes in the brain. This compound alpha has been shown to play a key role in the pathogenesis of various neurological disorders by promoting neuroinflammation, oxidative stress, and neuronal damage. By inhibiting this compound alpha, XPro1595 reduces neuroinflammation and protects neurons from damage.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and neuroprotective effects, XPro1595 has been shown to improve cognitive function in preclinical models of Alzheimer's disease and stroke. XPro1595 has also been shown to promote remyelination in a mouse model of multiple sclerosis. These effects are thought to be mediated by the inhibition of this compound alpha and the subsequent reduction of neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of XPro1595 is its selectivity for N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide alpha, which reduces the risk of off-target effects. XPro1595 also has good blood-brain barrier penetration, which makes it an attractive candidate for the treatment of neurological disorders. However, XPro1595 has a relatively short half-life, which may limit its efficacy in chronic diseases. In addition, the optimal dosing regimen for XPro1595 has not yet been established.

Zukünftige Richtungen

There are several potential future directions for the development of XPro1595. One area of interest is the use of XPro1595 in combination with other drugs for the treatment of neurological disorders. For example, XPro1595 may be combined with drugs that target other pro-inflammatory cytokines or with drugs that promote neurogenesis. Another area of interest is the development of XPro1595 analogs with improved pharmacokinetic properties, such as longer half-life or increased selectivity for N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide alpha. Finally, the clinical development of XPro1595 for the treatment of neurological disorders is an important future direction, which will require further preclinical and clinical studies.

Wissenschaftliche Forschungsanwendungen

XPro1595 has been extensively studied in preclinical models of neurological diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. In these studies, XPro1595 has been shown to reduce inflammation, improve cognitive function, and promote neuroprotection.

Eigenschaften

IUPAC Name

N-[3-[4-(hydroxymethyl)phenyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-11-12-4-6-13(7-5-12)15-2-1-3-16(10-15)18-17(20)14-8-9-14/h1-7,10,14,19H,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDOKFPHWWOLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide
Reactant of Route 4
N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide
Reactant of Route 5
N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4'-(hydroxymethyl)-3-biphenylyl]cyclopropanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.